molecular formula C14H11N3O2 B5526187 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5526187
M. Wt: 253.26 g/mol
InChI Key: ATGWJMHVOAQPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine, commonly known as MOPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. MOPOP is a heterocyclic compound that contains both pyridine and oxadiazole rings. The compound has been found to have a range of potential applications in fields such as pharmacology, neuroscience, and biochemistry. In

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Compounds

1,3,4-Oxadiazole derivatives, sharing structural similarities with the specified compound, have been extensively studied for their therapeutic applications. These compounds exhibit a broad range of bioactivities due to their effective binding with various enzymes and receptors, facilitating interactions through weak forces. This characteristic underpins their utilization in medicinal chemistry for addressing a myriad of health conditions, including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The extensive research into 1,3,4-oxadiazole-based derivatives highlights their significant development value and potential for creating more active and less toxic medicinal agents (Verma et al., 2019).

Optoelectronic Applications of Pyrimidine and Quinazoline Derivatives

Quinazoline and pyrimidine derivatives, by extension of structural and functional analogy to the specified compound, have found promising applications in optoelectronics. These derivatives, when incorporated into π-extended conjugated systems, contribute significantly to the development of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their utility in fabricating materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs and white OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors, underlines the importance of these compounds in advancing optoelectronic technologies (Lipunova et al., 2018).

Role in Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, have been the focus of intense investigation. The application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these derivatives through one-pot multicomponent reactions, demonstrates the scaffolds' wide applicability. This area of research is pivotal for the development of lead molecules and showcases the expansive catalytic applications of these compounds (Parmar et al., 2023).

Future Directions

The future research directions for “3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine” and similar compounds could involve further exploration of their potential biological activities, including anticancer properties . Additionally, research could focus on optimizing their synthesis processes and investigating their physical and chemical properties .

properties

IUPAC Name

3-(2-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-7-3-2-6-11(12)13-16-14(19-17-13)10-5-4-8-15-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWJMHVOAQPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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